2-[3-(1,3-dioxoisoindol-2-yl)propylsulfanyl]-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile
Description
The compound identified as “2-[3-(1,3-dioxoisoindol-2-yl)propylsulfanyl]-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile” is a chemical entity with significant potential in various scientific and industrial applications
Properties
IUPAC Name |
2-[3-(1,3-dioxoisoindol-2-yl)propylsulfanyl]-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O3S/c23-13-17-18(14-7-2-1-3-8-14)24-22(25-19(17)27)30-12-6-11-26-20(28)15-9-4-5-10-16(15)21(26)29/h1-5,7-10H,6,11-12H2,(H,24,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFWRDFWTDFGNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCCCN3C(=O)C4=CC=CC=C4C3=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCCCN3C(=O)C4=CC=CC=C4C3=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-[3-(1,3-dioxoisoindol-2-yl)propylsulfanyl]-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile involves specific synthetic routes and reaction conditions. These methods typically include the use of cyclodextrins for the formation of inclusion complexes. The process involves the determination of the inclusion formation constant and the use of analytical techniques to evidence host inclusion .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods used are designed to be efficient and cost-effective, making the compound accessible for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[3-(1,3-dioxoisoindol-2-yl)propylsulfanyl]-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts to facilitate the reactions. The specific conditions depend on the desired reaction and the properties of the compound.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
2-[3-(1,3-dioxoisoindol-2-yl)propylsulfanyl]-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Studied for its potential therapeutic effects and applications in drug development.
Industry: Utilized in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of 2-[3-(1,3-dioxoisoindol-2-yl)propylsulfanyl]-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological and chemical effects, depending on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-[3-(1,3-dioxoisoindol-2-yl)propylsulfanyl]-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Tranexamic Acid: An antifibrinolytic agent used to reduce bleeding.
Acetazolamide: A carbonic anhydrase inhibitor used in the treatment of glaucoma and other conditions.
Uniqueness
What sets this compound apart from these similar compounds is its specific chemical structure and the unique properties it exhibits. These properties make it suitable for a wide range of applications, from scientific research to industrial production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
